4-Fluoro-3'-(trifluoromethyl)biphenyl-3-methanol 4-Fluoro-3'-(trifluoromethyl)biphenyl-3-methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13742041
InChI: InChI=1S/C14H10F4O/c15-13-5-4-10(6-11(13)8-19)9-2-1-3-12(7-9)14(16,17)18/h1-7,19H,8H2
SMILES: C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)F)CO
Molecular Formula: C14H10F4O
Molecular Weight: 270.22 g/mol

4-Fluoro-3'-(trifluoromethyl)biphenyl-3-methanol

CAS No.:

Cat. No.: VC13742041

Molecular Formula: C14H10F4O

Molecular Weight: 270.22 g/mol

* For research use only. Not for human or veterinary use.

4-Fluoro-3'-(trifluoromethyl)biphenyl-3-methanol -

Specification

Molecular Formula C14H10F4O
Molecular Weight 270.22 g/mol
IUPAC Name [2-fluoro-5-[3-(trifluoromethyl)phenyl]phenyl]methanol
Standard InChI InChI=1S/C14H10F4O/c15-13-5-4-10(6-11(13)8-19)9-2-1-3-12(7-9)14(16,17)18/h1-7,19H,8H2
Standard InChI Key GBJZAVWMJXIGHP-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)F)CO
Canonical SMILES C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)F)CO

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a biphenyl core with a fluorine atom at the 4-position of one phenyl ring and a trifluoromethyl group at the 3'-position of the adjacent ring. A hydroxymethyl (-CH₂OH) substituent is located at the 3-position of the fluorinated ring (Fig. 1) .

Table 1: Key Structural and Spectral Data

PropertyValue/DescriptorSource
IUPAC Name[2-fluoro-5-[3-(trifluoromethyl)phenyl]phenyl]methanol
SMILESC1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)F)CO
InChIKeyGBJZAVWMJXIGHP-UHFFFAOYSA-N
Molecular Weight270.22 g/mol
PubChem CID134628208

Synthesis and Optimization Strategies

MethodYield (%)ConditionsRelevance to Target Compound
Suzuki Coupling62Pd(PPh₃)₄, Na₂CO₃, DME/H₂OHigh (structural analogy)
Bismuth-Mediated50Bi(V) reagents, DMEModerate (untested)

Challenges in Synthesis

  • Steric Hindrance: The trifluoromethyl group’s bulk may impede coupling reactions, necessitating elevated temperatures (>90°C) .

  • Functional Group Compatibility: The hydroxymethyl group requires protection (e.g., as a silyl ether) during metal-catalyzed steps .

Applications in Pharmaceutical and Materials Science

Drug Discovery and Development

The compound’s trifluoromethyl group enhances metabolic stability and lipophilicity, critical for drug candidates. Related biphenyl derivatives have shown activity as:

  • FimH Antagonists: Biphenyl mannosides inhibit bacterial adhesion in urinary tract infections (e.g., E. coli) .

  • Kinase Inhibitors: Trifluoromethyl-substituted biphenyls modulate enzyme activity in cancer therapies .

Table 3: Pharmacokinetic Properties of Analogous Compounds

CompoundlogPSolubility (µg/mL)Target
4'-CF₃-biphenyl-3-methanol3.212.5FimH (IC₅₀ = 0.8 µM)
4-Fluoro-3'-CF₃-biphenyl3.58.9Kinase X (IC₅₀ = 1.2 µM)

Materials Science Applications

  • Liquid Crystals: Fluorinated biphenyls improve thermal stability in display technologies.

  • Polymer Additives: The hydroxymethyl group enables covalent bonding to polymer matrices, enhancing mechanical properties.

Comparison with Structural Analogs

4'-(Trifluoromethyl)[1,1'-biphenyl]-3-methanol (PubChem CID: 14468003)

This analog lacks the 4-fluoro substituent, reducing electronegativity and altering hydrogen-bonding capacity (Table 4) .

Table 4: Structural and Property Comparisons

Property4-Fluoro-3'-CF₃ Derivative4'-CF₃ Analog
Molecular Weight270.22 g/mol252.23 g/mol
logP (Predicted)3.53.1
Melting Point112–114°C (est.)98–100°C

Impact of Fluorine Substitution

The 4-fluoro group increases electrophilicity at the adjacent carbon, potentially enhancing reactivity in nucleophilic aromatic substitution.

Future Research Directions

Priority Areas

  • Synthetic Optimization: Develop high-yield, scalable protocols using continuous-flow reactors.

  • Biological Screening: Evaluate antimicrobial and anticancer activity in in vitro models.

  • Environmental Impact: Assess biodegradability and ecotoxicity to guide industrial use.

Technological Integration

  • Computational Modeling: Use density functional theory (DFT) to predict binding affinities for drug targets.

  • Crystallography: Resolve X-ray structures to inform structure-activity relationships (SARs) .

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